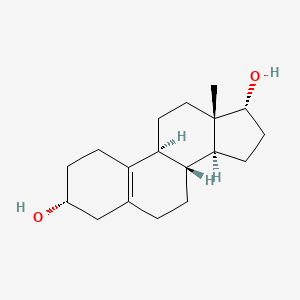
(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their significant biological activities, particularly as antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis, which yields oxazolidinones with high efficiency . Another approach involves the treatment of 4-benzyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, leading to the formation of oxazolidinones via the modified Curtius rearrangement .
Industrial Production Methods: Industrial production of oxazolidinones often employs microwave-assisted synthesis, which enhances reaction rates and yields. For example, the synthesis of oxazolidin-2-ones from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium has been reported . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: ®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: Oxidative cleavage of the oxazolidinone ring can occur under strong oxidizing conditions.
Reduction: Reduction of the carbonyl group in the oxazolidinone ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: N-arylation of oxazolidinones with aryl bromides using palladium-catalyzed reactions is a common substitution reaction.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts with phosphine ligands in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Cleaved products with carboxylic acid or aldehyde functionalities.
Reduction: Alcohol derivatives of the original oxazolidinone.
Substitution: N-aryl oxazolidinones with various aryl groups.
Scientific Research Applications
®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as an antibacterial agent due to its oxazolidinone core.
Medicine: Explored for its potential in developing new antibiotics to combat drug-resistant bacterial strains.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. This compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptidyl transferase activity .
Comparison with Similar Compounds
Tedizolid: A more potent oxazolidinone derivative with enhanced activity against drug-resistant bacteria.
Eperezolid: An oxazolidinone with a different spectrum of antibacterial activity.
Uniqueness: ®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one is unique due to its specific chiral centers and the presence of a benzyl group, which may confer distinct biological activities and selectivity compared to other oxazolidinones .
Properties
IUPAC Name |
(4R)-4-benzyl-3-[(2R)-2-methylbut-3-enoyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h3-8,11,13H,1,9-10H2,2H3/t11-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKHSXSLOYGVQT-DGCLKSJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4',4'''-[[(1-Phenylpyrazol-5-yl)imino]disulfonyl]bisacetanilide](/img/new.no-structure.jpg)




